3-(3-Aminophenyl)-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminophenyl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16-14(17)12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMIBUHKVVKHJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00742716 | |
| Record name | 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335041-38-7 | |
| Record name | 3'-Amino-N-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00742716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization Strategies for 3 3 Aminophenyl N Methylbenzamide
Established Synthetic Routes to the Core Benzamide (B126) Scaffold
The fundamental structure of 3-(3-Aminophenyl)-N-methylbenzamide consists of a central benzamide core. Its synthesis is reliably achieved through well-established organic chemistry reactions, primarily focusing on the formation of the amide linkage and the strategic introduction of substituents onto the phenyl rings.
Amide Bond Formation Strategies
The creation of the amide bond is the cornerstone of synthesizing the benzamide scaffold. A prevalent and direct method involves the acylation of an amine with a carboxylic acid derivative, typically an acyl chloride. A common route starts with the reaction of a substituted aniline (B41778) with a benzoyl chloride. nih.govtandfonline.com For instance, the synthesis can be initiated by treating 3-nitroaniline (B104315) with a substituted benzoyl chloride, which forms the corresponding nitro-substituted amide. This intermediate is then subjected to a reduction step to yield the desired amino group. nih.gov
The Schotten-Baumann reaction conditions, which involve reacting an amine with an acyl chloride in the presence of a base, represent a classic and effective method for this transformation. mdpi.com More contemporary approaches utilize coupling agents to facilitate the direct reaction between a carboxylic acid and an amine, avoiding the need to isolate the often-reactive acyl chloride intermediate. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) combined with hydroxybenzotriazole (B1436442) (HOBt) are frequently employed for this purpose, offering a one-pot synthesis solution.
Alternative and advanced reagents have also been developed to streamline amide bond formation. The combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) and N-methylimidazole (NMI) provides a mild and rapid method that proceeds at room temperature and allows for simple product isolation. hmc.edu Enzymatic methods, utilizing lipases like Candida antarctica lipase (B570770) B (CALB), present a green chemistry approach, often achieving high yields in short reaction times under mild conditions. nih.gov
| Amide Formation Method | Reagents | Key Features | Reference |
| Acyl Chloride Method | Carboxylic acid, Thionyl chloride (SOCl₂), Amine | Two-step process; acyl chloride is isolated. | |
| Schotten-Baumann Reaction | Amine, Acyl chloride, Base | Classic, rapid method for amide synthesis. | mdpi.com |
| Coupling Agent Method | Carboxylic acid, Amine, EDC, HOBt | One-pot synthesis; avoids reactive intermediates. | |
| TCFH/NMI Method | Carboxylic acid, Amine, TCFH, NMI | Mild, rapid, room temperature reaction. | hmc.edu |
| Enzymatic Method | Carboxylic acid, Amine, CALB | Green chemistry approach; high yields. | nih.gov |
Modifications and Functionalization of Phenyl Rings
Functionalization of the two phenyl rings of the benzamide scaffold is critical for tuning the molecule's properties. This is typically achieved by using appropriately substituted starting materials, such as substituted benzoyl chlorides or anilines. nih.gov For example, a variety of analogs can be generated by using differentially substituted benzoyl chlorides in the initial amide coupling step. nih.gov
Modern catalytic methods offer powerful tools for the late-stage functionalization of phenyl rings. Iron-catalyzed reactions enable the regioselective introduction of various functional groups, such as thiocyano or thioaryl groups, onto activated arenes. gla.ac.uk Ruthenium-catalyzed C-H bond functionalization presents another advanced strategy, allowing for the modification of the benzamide core to create more complex structures like isocoumarins. acs.org The presence of water can remarkably influence the functionalization of phenyl rings in certain reactions, leading to transformations such as ipso-attack and rearrangement of methyl groups. nih.gov
Advanced Synthetic Approaches and Process Optimization in Academic Contexts
In academic and industrial research, there is a continuous drive to develop more efficient, scalable, and environmentally friendly synthetic methods. For amide bond formation, the use of an air-stable adduct of trimethylaluminium, known as DABAL-Me3, facilitates the direct conversion of esters to amides and has been successfully scaled up to 100-gram quantities in standard and jacketed glass reactors. researchgate.net
Enzymatic approaches are at the forefront of green synthetic chemistry. Optimized procedures using CALB in solvents like cyclopentyl methyl ether (CPME) with molecular sieves have demonstrated excellent conversions (>92%) and yields (>90%) in as little as 90 minutes. nih.gov These methods not only improve efficiency but also reduce the environmental impact of the synthesis. Furthermore, techniques such as ultrasound-assisted synthesis are being explored to accelerate reactions, such as the C-C bond formation in the synthesis of related heterocyclic structures. researchgate.net
Regioselective Synthesis and Stereochemical Considerations
Regioselectivity is a key consideration in the synthesis of this compound to ensure the correct substitution pattern. The 1,3-substitution on the aniline-derived ring is established by the choice of starting material, typically 1,3-phenylenediamine or 3-nitroaniline. nih.gov The synthesis of "reverse amides," where the positions of the carbonyl and NH groups are swapped, also relies on the strategic selection and coupling of appropriate amino benzoic esters and anilines. nih.gov
Iron-catalyzed C-H functionalization methods have been developed that offer high regioselectivity, for instance, directing modifications to the para-position of activated arenes. gla.ac.uk Similarly, ruthenium-catalyzed reactions can achieve site-selective tandem annulation on substituted benzamides. acs.org
As this compound is an achiral molecule, stereochemical considerations are not relevant to the synthesis of the parent compound itself. However, if chiral substituents or derivatives are introduced, then stereoselectivity would become a critical aspect of the synthetic design, requiring the use of chiral catalysts, resolving agents, or stereocontrolled reactions.
Derivatization for Structure-Activity Relationship (SAR) Studies
The core scaffold of this compound is a versatile platform for generating libraries of compounds for Structure-Activity Relationship (SAR) studies. These studies are essential for optimizing the biological activity and selectivity of a lead compound. In one extensive SAR campaign targeting the TASK-1 potassium channel, 117 compounds were prepared based on a similar bis-amide scaffold. nih.gov
The SAR analysis revealed that modifications to both phenyl rings dramatically influenced potency and selectivity. For example, keeping one phenyl ring constant while altering the substituents on the other allowed for a systematic exploration of the chemical space. nih.gov It was found that the steric requirements of the substituents on the phenyl ring were more critical for retaining activity than their electronic properties. Specifically, 4-substituted phenyl analogs showed a significant loss of activity compared to the 3-substituted parent compound. nih.gov Such detailed SAR studies, often guided by biological assays, are fundamental to the process of drug discovery and development. researchgate.netnih.gov
| SAR Study Focus | Modification Strategy | Key Finding | Reference |
| TASK-1 Channel Inhibitors | Systematically varying substituents on both phenyl rings. | Steric properties of substituents were more influential than electronic properties for activity. | nih.gov |
| Antiplasmodial Agents | Varying substitution pattern on the anilino partial structure. | Activity and cytotoxicity are strongly dependent on the substitution pattern. | researchgate.net |
| FTO Protein Inhibitors | Functionalization at a specific position to extend into the substrate binding site. | Led to the identification of potent and selective inhibitors. | nih.gov |
| HDAC Inhibitors | Design and synthesis of N-(2-aminophenyl)benzamide derivatives. | Resulted in orally active inhibitors with significant antitumor activity. | acs.org |
Synthesis of Deuterated or Labeled Analogues for Mechanistic Probing
To investigate reaction mechanisms, metabolic pathways, or target engagement, scientists often synthesize isotopically labeled versions of a compound. Deuteration, the replacement of hydrogen with its isotope deuterium, is a common strategy. For example, deuterated analogues of benzamide-containing drugs have been synthesized to study their properties. acs.org
The synthesis of these labeled compounds involves incorporating a deuterated building block at a specific step in the synthetic sequence. For instance, a deuterated methyl group can be introduced by using deuterated methylamine (B109427) hydrochloride or a similar N-deuteromethylated reagent during the amide formation or a subsequent alkylation step. google.com These labeled compounds are invaluable tools in pharmacokinetic studies and for elucidating the mechanism of action of bioactive molecules without significantly altering their steric or electronic properties.
Elucidation of Biological Target Interactions and Mechanistic Pathways
Investigation of Protein Binding Modalities
Enzyme Inhibition Studies
The interaction of aminophenyl-benzamide derivatives with various enzymes has been a subject of significant research, revealing a range of inhibitory activities. These studies are crucial for understanding the therapeutic potential of this class of compounds.
Histone Deacetylases (HDACs):
A notable derivative, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (also known as MGCD0103 or Mocetinostat), has been identified as a potent and isotype-selective inhibitor of HDACs. acs.orgum.edu.mtnih.gov Specifically, it targets HDACs 1, 2, 3, and 11 at submicromolar concentrations in vitro. acs.orgum.edu.mtnih.gov This selective inhibition leads to the accumulation of acetylated histones, a key mechanism in epigenetic regulation. acs.orgum.edu.mtnih.gov Further research has explored other N-(2-aminophenyl)-benzamide derivatives, some incorporating a chiral oxazoline (B21484) capping group, which also demonstrate potent, class I-selective HDAC inhibition, with particular efficacy against HDAC3-NCoR2. acs.org For instance, the inhibitor designated as 15k showed IC50 values of 80 nM for HDAC1, 110 nM for HDAC2, and a highly potent 6 nM for HDAC3-NCoR2. acs.org In contrast, its inhibition of other HDAC isoforms was significantly weaker, confirming its class I selectivity. acs.org
The inhibitory action of these compounds on HDACs has been shown to modulate the expression of various genes, including those involved in cell cycle control and apoptosis. acs.orgum.edu.mtnih.govnih.gov For example, treatment with these inhibitors leads to increased expression of p21cip/waf1, a critical cell cycle regulator. acs.orgum.edu.mtnih.gov
Interactive Data Table: HDAC Inhibition by N-(2-Aminophenyl)-benzamide Derivatives
| Compound | Target HDACs | IC50 Values | Reference |
| Mocetinostat (MGCD0103) | HDACs 1, 2, 3, 11 | Submicromolar | acs.orgum.edu.mtnih.gov |
| 15k (chiral oxazoline derivative) | HDAC1 | 80 nM | acs.org |
| HDAC2 | 110 nM | acs.org | |
| HDAC3-NCoR2 | 6 nM | acs.org | |
| HDACs 4, 5, 6, 7, 9 | >100,000 nM | acs.org | |
| HDAC8 | 25,000 nM | acs.org | |
| HDAC10 | >4,000 nM | acs.org | |
| HDAC11 | >2,000 nM | acs.org | |
| Compound 5a (1-(2-aminophenyl)-3-arylurea derivative) | HDACs | 0.94 µM | jst.go.jp |
| MS-275 (Reference Compound) | HDACs | 0.83 µM | jst.go.jp |
EphA2:
Derivatives of 1-(2-aminophenyl)-3-arylurea have been investigated as dual inhibitors of both Ephrin type-A receptor 2 (EphA2) and HDACs. jst.go.jpnih.gov Compound 5a and 5b from this series demonstrated the most potent inhibitory activity against both targets. nih.gov The pyridine (B92270) group was identified as an important structural feature for EphA2 inhibition. jst.go.jp This dual-inhibition strategy is considered a promising approach in cancer therapy due to the oncogenic role of EphA2 in various cancers. jst.go.jp
Monoamine Oxidase B (MAO-B):
While direct studies on 3-(3-Aminophenyl)-N-methylbenzamide and MAO-B are limited, research on related structures provides some insight. For instance, N-methyl-E-cinnamylamine and its Z-isomer, which share some structural similarities, have been shown to be oxidized by MAO-B, leading to irreversible inhibition of the enzyme. nih.gov The partition ratios for the E- and Z-isomers with bovine MAO-B were calculated to be 1640 and 1430, respectively. nih.gov This suggests that the N-methyl group can play a role in the interaction with MAO-B.
MbtI:
The enzyme MbtI, a salicylate (B1505791) synthase from Mycobacterium tuberculosis, is a key target for the development of new antitubercular drugs. nih.govunimi.it While direct inhibition by this compound has not been reported, a furan-based competitive inhibitor of MbtI with a Ki value of 4.2 ± 0.8 μM has been identified. acs.org This highlights the potential for aromatic compounds to interact with the active site of this essential bacterial enzyme. acs.org
Receptor Modulation Studies
The aminophenyl-benzamide scaffold has also been explored for its ability to modulate various receptors.
δ-Opioid Receptor:
A highly potent and selective agonist of the δ-opioid receptor, 4-{(R)-(3-aminophenyl)[4-(4-fluorobenzyl)-piperazin-1-yl]methyl}-N,N-diethylbenzamide (AZD2327), has been developed. researchgate.net This compound binds with sub-nanomolar affinity to the human δ-opioid receptor and demonstrates full agonism in functional assays. researchgate.net This indicates that the 3-aminophenyl group is a key pharmacophore for interaction with this receptor.
Orexin (B13118510) Receptors:
Arylsulfonamide derivatives incorporating a 3-aminophenyl group have been discovered as dual orexin receptor agonists. nih.gov For example, N-(2-((3-aminophenyl)amino)ethyl)-3-methylbenzamide was synthesized as part of a series of compounds targeting these receptors. nih.gov
Cellular Pathway Interrogation in Preclinical Models
The biological effects of aminophenyl-benzamide derivatives have been extensively studied in various preclinical models, revealing their impact on fundamental cellular processes.
Modulation of Gene Expression and Epigenetic Mechanisms
As potent HDAC inhibitors, compounds like Mocetinostat directly influence gene expression by altering chromatin structure. acs.orgnih.gov Histone hyperacetylation, induced by these inhibitors, leads to a more relaxed chromatin state, which can affect the transcription of various genes. nih.govnih.gov This epigenetic modulation is a key mechanism underlying their anticancer effects. researchgate.net Studies have shown that HDAC inhibitors can modulate the expression of genes involved in cell differentiation, proliferation, and apoptosis. google.com The p53 gene, a critical tumor suppressor, is known to be negatively regulated by HDACs, and its expression can be influenced by HDAC inhibitors. tandfonline.com
Induction of Cell Cycle Arrest and Apoptotic Pathways in Research Cell Lines
A consistent finding across numerous studies is the ability of N-(2-aminophenyl)-benzamide HDAC inhibitors to induce cell cycle arrest and apoptosis in cancer cell lines. um.edu.mtacs.orgnih.govresearchgate.net Mocetinostat has been shown to block cancer cell proliferation and induce cell-cycle arrest, often at the G2/M phase, as well as apoptosis. acs.orgum.edu.mtnih.gov This is often accompanied by the induction of the cell cycle inhibitor p21cip/waf1. acs.orgum.edu.mt
Similarly, other HDAC inhibitors with the N-(2-aminophenyl)-benzamide core structure have been shown to induce cell cycle arrest and apoptosis. acs.org For example, in U937 cells, these inhibitors lowered cyclin E expression, a key regulator of the G1/S transition. acs.org The induction of apoptosis is a critical component of the anticancer activity of these compounds. nih.govuni.lu Studies have shown that these inhibitors can augment radiation-induced cell death in gastrointestinal adenocarcinoma cells by increasing apoptosis. nih.gov
Studies on Reactive Oxygen Species (ROS) Production in Research Models
The role of aminophenyl-benzamide derivatives in the production of reactive oxygen species (ROS) is an area of ongoing investigation. While direct studies on this compound are not prominent, the broader context of HDAC inhibitors and cellular stress responses provides some insight. HDAC inhibitors can induce cellular stress, which can sometimes be associated with changes in ROS levels. nih.govresearchgate.net However, the specific effects on ROS production can be cell-type and context-dependent. It is known that excessive ROS can lead to oxidative stress and trigger apoptotic pathways, a process that is implicated in the mechanism of some anticancer agents. nih.gov
Assessment of Cellular Viability and Proliferation in in vitro Systems
There is currently no publicly available research detailing the assessment of cellular viability and proliferation of this compound in in vitro systems. Standard assays used to determine these parameters, such as MTT, WST-1, or trypan blue exclusion assays, have not been reported for this specific compound. Consequently, data tables summarizing its effects on different cell lines are not available.
Mechanisms of Action within Specific Biological Systems (Preclinical Focus)
Due to the absence of preclinical research on this compound, its mechanisms of action within specific biological systems have not been elucidated. There are no studies identifying its molecular targets or the signaling pathways it may modulate.
Structure Activity Relationship Sar and Rational Design Approaches
Systematic Modification of Benzamide (B126) Substituents and Their Impact on Biological Activity
The core structure of 3-(3-Aminophenyl)-N-methylbenzamide features several points for chemical modification: the amine functionality, the two phenyl rings, and the N-methyl group. Systematic changes at these positions have profound effects on the compound's interaction with biological targets.
The primary amine group on the central phenyl ring is a critical feature, often acting as a hydrogen bond donor or a key recognition point for target proteins. In studies of related N-(aminophenyl)-benzamides, this amine is essential for activity. For instance, in the development of histone deacetylase (HDAC) inhibitors, the aminophenyl group serves as a crucial zinc-binding group. researchgate.netacs.org Modification of this amine, such as acylation or alkylation, can drastically alter or abolish activity, depending on the target. For example, its replacement with a nitro group, a common synthetic precursor, renders the compound inactive until it is reduced to the amine. unc.edu The position of the amine is also crucial; studies on aminophenyl-based inhibitors often show that ortho- or meta-isomers have significantly different activity profiles compared to para-isomers. researchgate.netnih.gov
The substitution patterns on both the benzamide phenyl ring and the aminophenyl ring are major determinants of potency and selectivity.
Benzamide Phenyl Ring: Research on related benzamide derivatives shows that substituents on this ring can modulate activity significantly. For instance, in a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, 2-substituted (ortho) benzoyl derivatives were found to be the most active. nih.gov A 2-methyl or 2-chloro substituent was more potent than the corresponding 3-chloro or 4-chloro/methyl analogs. nih.gov In another study on antiplasmodial compounds, 3-methylbenzamides showed high activity. mdpi.com The introduction of electron-withdrawing groups like trifluoromethyl can also enhance potency. nih.govmdpi.com
Aminophenyl Ring: Substitutions on the aniline (B41778) (aminophenyl) ring also play a vital role. In the context of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, replacing a para-fluoro substituent with chlorine or bromine led to a four-fold increase in potency against T. brucei, while methoxy, nitro, or amino groups at the same position eliminated the activity. nih.gov This highlights that both the nature and position of the substituent are critical for interaction with the target.
The following table summarizes the observed effects of substitutions on related benzamide scaffolds.
| Scaffold Position | Substituent | Observed Impact on Biological Activity | Reference |
| Benzamide Ring | 2-Chloro, 2-Methyl | Increased potency compared to 3- or 4-substituted isomers. | nih.gov |
| 3-Methyl | High antiplasmodial activity observed in derivatives. | mdpi.com | |
| 2-Trifluoromethyl | Improved potency in antiparasitic agents. | nih.gov | |
| Aniline (Aminophenyl) Ring | 4-Chloro, 4-Bromo | 4-fold enhancement of potency against T. brucei compared to 4-fluoro. | nih.gov |
| 4-Methoxy, 4-Nitro, 4-Amino | Elimination of activity against T. brucei. | nih.gov |
The N-methyl group on the amide nitrogen influences the compound's conformation, solubility, and metabolic stability. Replacing the methyl group with a hydrogen atom to give the secondary amide can alter the hydrogen bonding capacity and torsional angle of the amide bond, which may affect binding affinity. acs.org Conversely, substituting the methyl group with larger alkyl groups, such as an ethyl group, can sometimes maintain activity, though often with a slight loss in binding affinity. nih.gov However, introducing bulkier or more polar groups can also be detrimental. For example, hydroxylation of a related alkyl group led to a significant reduction in cellular activity despite a modest increase in binding affinity. nih.gov These modifications must be carefully considered as they can impact both the pharmacodynamic and pharmacokinetic properties of the molecule.
Pharmacophore Modeling and Feature Identification
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. For scaffolds related to N-(aminophenyl)-benzamide, several pharmacophore models have been developed to guide the discovery of new inhibitors for various targets, such as HDACs. researchgate.netnih.gov
These models consistently identify a set of key features:
Hydrogen Bond Acceptor (HBA): Typically the carbonyl oxygen of the benzamide group.
Hydrogen Bond Donor (HBD): The amine group on the aminophenyl ring is a crucial HBD. nih.gov The amide N-H can also serve as an HBD.
Ring Aromatic (RA): The phenyl rings provide aromatic features that can engage in π-π stacking or hydrophobic interactions with the target protein. nih.gov
Hydrophobic (HY): Hydrophobic groups, such as the methyl group on the benzamide or substituents on the phenyl rings, contribute to binding by interacting with non-polar pockets in the target. nih.gov
A study on HDAC2 inhibitors based on an N-(2-aminophenyl)-benzamide chemotype generated a pharmacophore model (HypoGen) that included one HBA, one HBD, one RA, and one HY feature. researchgate.netnih.gov The successful application of such models in virtual screening and lead optimization underscores their predictive power in drug discovery. nih.gov
| Pharmacophore Feature | Corresponding Structural Moiety in this compound |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide |
| Hydrogen Bond Donor (HBD) | Primary amine on the central phenyl ring; Amide N-H |
| Ring Aromatic (RA) | Benzamide phenyl ring; Aminophenyl ring |
| Hydrophobic (HY) | N-methyl group; Phenyl rings |
Design Principles for Enhanced Target Selectivity and Potency in Research Probes
The development of potent and selective chemical probes is essential for studying the function of specific proteins in complex biological systems. researchgate.net Key principles guide the optimization of scaffolds like this compound into high-quality probes:
Maximize On-Target Potency: The primary goal is to achieve high affinity for the intended target. This is typically accomplished through iterative SAR studies, where modifications are made to optimize interactions with the target's binding site, as identified through structural biology or pharmacophore modeling. mdpi.com
Enhance Target Selectivity: A crucial principle is ensuring the probe interacts specifically with the target of interest and not with other related or unrelated proteins. researchgate.net For kinase inhibitors, for example, selectivity is often assessed by screening against a broad panel of kinases. For the related bis-amide TASK-1 inhibitor, selectivity was demonstrated by showing minimal activity against other potassium channels like TASK-3, KCNQ2, and hERG. unc.edu Achieving selectivity often involves exploiting unique features of the target's binding pocket that are not present in off-targets.
Optimize Physicochemical Properties: Probes must have adequate aqueous solubility and cell permeability to reach their target in a cellular environment. researchgate.net Properties such as lipophilicity and molecular weight must be carefully balanced.
Structural and Synthetic Tractability: The chemical structure should be amenable to synthesis to allow for the creation of analogs for SAR studies and for resupply of the final probe. researchgate.net
By applying these principles, a moderately active and selective "hit" compound can be optimized into a potent, selective, and cell-permeable "probe" suitable for advanced biological investigation.
Ligand Efficiency and Lipophilic Efficiency in Medicinal Chemistry Research
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics have been developed to relate potency to other key physicochemical properties, guiding the optimization process towards more drug-like candidates and away from "molecular obesity." sciforschenonline.org
Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, specifically the number of heavy (non-hydrogen) atoms (HA). It helps in identifying small fragments that bind efficiently and are therefore excellent starting points for optimization. sciforschenonline.org The formula is: LE = -ΔG / HA or commonly approximated as LE = (1.4 * pIC₅₀) / HA A higher LE value is generally desirable.
Lipophilic Efficiency (LiPE or LLE): This metric assesses how much of a compound's potency is derived from its lipophilicity (measured as logP or logD). wikipedia.orggardp.org Over-reliance on increasing lipophilicity to gain potency can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.orggardp.org LiPE helps to optimize potency in a more "efficient" manner. The formula is: LiPE = pIC₅₀ - logP Empirical data suggest that successful drug candidates often have a high LiPE, with a value greater than 6 being considered favorable. wikipedia.org
These metrics are invaluable for comparing different chemical series and for guiding optimization decisions. For example, when modifying the this compound scaffold, a medicinal chemist would aim for modifications that increase potency while maintaining or improving LE and LiPE. acs.org
| Metric | Formula | Description | Desirable Value |
| Ligand Efficiency (LE) | (1.4 * pIC₅₀) / HA | Measures the binding energy per heavy atom. Favors smaller, more efficient binders. | Higher is better; >0.3 is often cited as a good starting point. researchgate.net |
| Lipophilic Efficiency (LiPE/LLE) | pIC₅₀ - logP | Measures the potency contribution independent of lipophilicity. Helps avoid undesirable increases in lipophilicity. | Higher is better; >6 is often considered a target for quality candidates. wikipedia.org |
Computational and Molecular Modeling Studies on this compound Remain Undocumented in Publicly Accessible Research
A thorough review of scientific literature and chemical databases reveals a significant gap in publicly available research concerning the computational and molecular modeling of the specific chemical compound This compound . Despite extensive searches for molecular docking investigations, quantum chemical calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, no dedicated studies focusing solely on this molecule could be identified.
While computational research is abundant for structurally related benzamide derivatives, particularly in the context of drug discovery for targets like histone deacetylase (HDAC) inhibitors, this body of work does not specifically detail the computational analysis of this compound. The scientific community often investigates series of compounds to understand structure-activity relationships, but the findings for analogues such as N-(2-aminophenyl)-benzamides or other substituted benzamides cannot be directly extrapolated to profile the precise protein-ligand interactions, electronic properties, or dynamic behavior of this compound.
Consequently, information regarding its binding affinity predictions, key interacting amino acid residues with specific protein targets, frontier molecular orbital analysis, conformational dynamics, or its inclusion in predictive QSAR models is not available in the referenced literature. The absence of such data precludes a detailed discussion on the topics requested.
Future computational research may yet explore the properties of this compound, which would then allow for a comprehensive analysis as outlined. However, based on currently accessible information, the specific computational and molecular modeling profile for this compound remains uncharacterized.
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
Identification of Physicochemical Descriptors for SAR
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical properties of a series of compounds and their biological activities. taylorandfrancis.commdpi.com The first step in a QSAR study is to calculate a set of molecular descriptors that numerically represent the physicochemical properties of the molecules. nih.gov These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. taylorandfrancis.com
For a series of analogues based on the 3-(3-Aminophenyl)-N-methylbenzamide scaffold, various descriptors would be calculated to build a predictive QSAR model. Studies on substituted benzamides and related structures have shown that descriptors such as molecular connectivity indices, Kier's shape indices, and parameters describing steric and electrostatic fields are often crucial for modeling biological activity. leidenuniv.nlnih.gov
Key Physicochemical Descriptors for SAR Analysis:
Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. dergipark.org.tr These are critical for understanding interactions like hydrogen bonding and pi-pi stacking. For instance, the amino group and the amide linkage in the title compound are key sites for such interactions.
Steric Descriptors: These relate to the size and shape of the molecule. Molar Refractivity (MR) and Kier's shape indices (kappa indices) are commonly used. nih.govdergipark.org.tr Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that uses steric and electrostatic fields to predict activity, revealing that steric effects are often more important than electrostatic effects for the activity of substituted benzamides. leidenuniv.nl
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP) is the most common descriptor for hydrophobicity, which governs how a molecule distributes between aqueous and lipid environments in the body. taylorandfrancis.com
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, such as molecular connectivity indices (e.g., chi indices), which describe the degree of branching and connectivity. nih.gov
The table below presents a hypothetical set of physicochemical descriptors that would be calculated for this compound in a typical QSAR study.
| Descriptor Class | Specific Descriptor | Description | Relevance to this compound |
| Electronic | HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences reactivity and potential for charge-transfer interactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Influences reactivity and ability to accept electrons in interactions. | |
| Dipole Moment | Measure of the overall polarity of the molecule. | Affects solubility and ability to interact with polar protein residues. | |
| Steric | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. | A basic descriptor of size. |
| Molar Refractivity (MR) | A measure of the volume occupied by a molecule and its polarizability. | Important for quantifying steric bulk and its effect on receptor binding. | |
| Kier's Shape Indices (κ) | Numerical descriptors of molecular shape and flexibility. | Quantifies different aspects of the molecule's 3D shape. | |
| Hydrophobic | LogP (Octanol/Water) | The logarithm of the partition coefficient between octanol (B41247) and water. | Key determinant of membrane permeability and distribution. |
| Topological | Polar Surface Area (PSA) | Sum of surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. | Predicts transport properties, such as intestinal absorption. |
| Chi Indices (χ) | Molecular connectivity indices that describe branching and complexity. | Correlates with various physical properties and biological activities. |
In Silico Screening and Virtual Library Design for Analogues
Once key structural features are understood through SAR, computational chemists can design and screen virtual libraries of analogues to identify new compounds with potentially improved activity. researchgate.net This process significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds. mdpi.com
The process begins with the core scaffold, in this case, this compound. A virtual library is created by systematically modifying different parts of the scaffold. For this molecule, potential modification sites include:
The primary amine on the phenyl ring.
Various positions on either of the two phenyl rings.
The N-methyl group of the amide.
The design of these virtual libraries often employs combinatorial principles, where sets of different functional groups (building blocks) are computationally attached to the scaffold. nih.gov The resulting virtual compounds are then subjected to a screening cascade to filter for desirable properties and predict their biological activity.
A typical workflow for virtual screening and library design includes:
Scaffold Definition: The core structure of this compound is selected as the starting point.
Combinatorial Library Generation: A large virtual library of analogues is generated by adding various substituents (e.g., halogens, alkyl groups, nitro groups) at defined positions on the scaffold. nih.gov
Property Filtering (ADME): The library is filtered using rules that predict drug-likeness. The most famous of these is Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and the number of hydrogen bond donors and acceptors. nih.govscispace.com This step removes compounds with predicted poor absorption, distribution, metabolism, and excretion (ADME) properties.
Pharmacophore-Based Screening: If a pharmacophore model (a 3D arrangement of essential features for activity) is available, it can be used to rapidly screen the library, retaining only those molecules that match the model. nih.gov
Molecular Docking: The remaining compounds are then "docked" into the 3D structure of the biological target protein. mdpi.comfrontiersin.org Docking programs predict the binding pose and calculate a score that estimates the binding affinity. Compounds with the best docking scores are prioritized.
Hit Selection: A final, smaller set of "virtual hits" is selected based on a combination of their docking scores, predicted ADME properties, and synthetic feasibility. cornell.edu These compounds are then proposed for chemical synthesis and biological testing.
The table below outlines the stages in designing a virtual library based on the this compound scaffold.
| Stage | Action | Computational Tools/Methods | Purpose |
| 1. Library Design | Define scaffold and enumerate variations by adding R-groups from building block libraries. | Chemical enumeration software, combinatorial library tools. | To create a large, diverse set of virtual analogues based on the core structure. |
| 2. Conformer Generation | Generate multiple low-energy 3D conformations for each virtual molecule. | Conformer generation algorithms (e.g., OMEGA, ConfGen). | To accurately represent the flexibility of molecules for subsequent screening. |
| 3. Druglikeness Filtering | Calculate key physicochemical properties and filter based on established rules. | QSAR/ADME prediction software (e.g., SwissADME, QikProp). | To remove compounds with a high probability of poor pharmacokinetic properties. |
| 4. Pharmacophore Screening | Align conformers to a 3D pharmacophore model and discard non-matching molecules. | Pharmacophore modeling software (e.g., Phase, Catalyst). | To rapidly enrich the library with compounds possessing the required features for activity. |
| 5. Molecular Docking | Dock the filtered library into the active site of a target protein. | Docking programs (e.g., AutoDock, GOLD, Glide). | To predict binding modes and rank compounds based on binding affinity. |
| 6. Hit Prioritization | Visually inspect top-scoring poses and select a final set for synthesis. | Molecular visualization software, expert analysis. | To select the most promising candidates for experimental validation. |
By employing these computational strategies, researchers can rationally explore the chemical space around this compound to design novel analogues with enhanced biological profiles.
Analytical and Spectroscopic Characterization Techniques for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that reveal the number and types of hydrogen and carbon atoms in a molecule, respectively.
For a related compound, N-(3-aminophenyl)-3-methylbenzamide, the ¹H NMR spectrum (400 MHz, CDCl₃) shows distinct signals corresponding to the aromatic and amine protons. nih.gov The aromatic protons appear in the range of δ 7.12-7.74 ppm. nih.gov A broad singlet for the amine (NH₂) protons is observed at δ 3.83 ppm, and the methyl (CH₃) protons of the toluidine ring resonate as a singlet at δ 2.42 ppm. nih.gov
In the context of N-methylbenzamides, the ¹³C NMR spectrum provides valuable information on the carbon skeleton. For N-methylbenzamide, the carbonyl carbon (C=O) signal appears at δ 168.3 ppm, while the N-methyl carbon resonates at δ 26.9 ppm. rsc.org The aromatic carbons show signals in the range of δ 126.9-134.6 ppm. rsc.org For N,3-dimethylbenzamide, the values are similar, with the amide carbonyl at δ 168.6 ppm and the N-methyl at δ 26.8 ppm. rsc.org
Table 1: Representative ¹H NMR Data for a Related Benzamide (B126)
| Functional Group | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic-H | 7.12 - 7.74 | m |
| Amine-H (NH₂) | 3.83 | br s |
| Methyl-H (Ar-CH₃) | 2.42 | s |
Data for N-(3-aminophenyl)-3-methylbenzamide in CDCl₃ nih.gov
Table 2: Representative ¹³C NMR Data for N-Methylbenzamides
| Carbon Type | N-methylbenzamide Chemical Shift (δ) ppm | N,3-dimethylbenzamide Chemical Shift (δ) ppm |
|---|---|---|
| C=O (Amide) | 168.3 | 168.6 |
| Aromatic-C | 126.9 - 134.6 | 123.9 - 138.4 |
| N-CH₃ | 26.9 | 26.8 |
| Ar-CH₃ | - | 21.4 |
Data obtained in CDCl₃ rsc.org
Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei. wikipedia.org
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. wikipedia.orgyoutube.com It helps in tracing out the spin systems within the molecule, such as the connectivity of protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and hydrogen atoms. wikipedia.orgyoutube.com This is crucial for assigning the proton signals to their corresponding carbon atoms in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between carbons and protons that are separated by two or three bonds. youtube.comipb.pt HMBC is particularly powerful for connecting different fragments of the molecule, for instance, linking the N-methyl group to the amide carbonyl carbon and the aromatic rings to each other and to the amide group.
These 2D NMR methods, when used in combination, provide a detailed and unambiguous structural elucidation of complex molecules like 3-(3-Aminophenyl)-N-methylbenzamide. ipb.ptresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.govresearchgate.net
For N-methylbenzamide, the molecular weight is 135.1632 g/mol . nist.gov In a related compound, N-(3-aminophenyl)benzamide, a rearrangement product ion with an m/z of 110.06036 was observed in collision-induced dissociation tandem mass spectrometry experiments. researchgate.net
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of a molecule. mdpi.comrsc.org For instance, in the analysis of a derivative, 2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide, the calculated m/z for the protonated molecule [M+H]⁺ was 361.1474, and the found value was 361.1557, confirming its elemental formula. nih.gov This level of accuracy is essential for confirming the identity of newly synthesized compounds. nih.gov
Table 3: HRMS Data for a Related Benzamide Derivative
| Compound | Ion Formula | Calculated m/z | Found m/z |
|---|---|---|---|
| 2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide | C₂₂H₂₀N₂O₃ [M+H]⁺ | 361.1474 | 361.1557 |
Data from the analysis of ML365 nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification
IR and UV-Vis spectroscopy are used to identify the functional groups and chromophoric systems within a molecule.
Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. Key functional groups have characteristic absorption frequencies. For a benzamide structure, the following peaks are expected:
N-H stretch : The amine (NH₂) group will show stretching vibrations, typically in the region of 3300-3500 cm⁻¹.
C=O stretch : The amide carbonyl group exhibits a strong absorption band, usually between 1630 and 1680 cm⁻¹. For N-methylbenzamide, a peak is observed at 1650 cm⁻¹.
Aromatic C=C stretch : These appear as multiple bands in the 1450-1600 cm⁻¹ region.
C-N stretch : The carbon-nitrogen bond of the amide and the amine will have stretching vibrations in the 1200-1350 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.eduuu.nl The presence of aromatic rings and the amide group in this compound results in characteristic absorption bands. libretexts.org Benzene itself has absorption bands around 204 nm and 256 nm due to π→π* transitions. libretexts.org The extended conjugation in the biphenyl (B1667301) system and the presence of the amino and amide groups will influence the position and intensity of these absorption maxima. The color of a compound is related to its absorption in the visible region of the spectrum. msu.edu
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this method can provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. For example, in similar structures, the C-N amide bond length is typically around 1.34 Å, and the dihedral angles between the aromatic rings can be determined.
Chromatographic Methods for Purity Assessment in Research Samples (e.g., HPLC, TLC)
The purity of research samples of this compound is a critical parameter that can significantly influence the outcome and reproducibility of scientific investigations. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), are fundamental tools for assessing the purity of such compounds. These methods separate the target compound from impurities, allowing for qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a research sample of this compound, a reversed-phase HPLC method would likely be employed, given the compound's aromatic and amide functionalities. This approach uses a non-polar stationary phase and a polar mobile phase.
A hypothetical HPLC method for the analysis of this compound could involve the following conditions. It is crucial to note that these are illustrative and would require optimization and validation in a laboratory setting.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) |
| Gradient | Isocratic or Gradient elution, e.g., starting with 30% Acetonitrile and increasing to 90% over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
In a typical research application, a solution of the this compound sample would be injected into the HPLC system. The chromatogram would show a major peak corresponding to the compound and potentially smaller peaks representing impurities. The retention time of the major peak would be characteristic of the compound under the specific analytical conditions. The purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC)
TLC is a simpler, faster, and less expensive chromatographic technique often used for rapid purity checks, reaction monitoring, and determining appropriate solvent systems for column chromatography. For this compound, a normal-phase TLC approach on silica (B1680970) gel plates would be suitable.
Table 2: Illustrative TLC Parameters for the Analysis of this compound
| Parameter | Illustrative Condition |
| Stationary Phase | Silica gel 60 F254 TLC plates |
| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent, e.g., Ethyl acetate/Hexane (e.g., 1:1 v/v) |
| Sample Application | A dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol) is spotted onto the baseline of the plate. |
| Development | The plate is placed in a developing chamber containing the mobile phase. |
| Visualization | The separated spots are visualized under UV light (at 254 nm) or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine). |
The purity is assessed by observing the number of spots. A pure sample should ideally show a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for the compound in a given TLC system.
In research settings, both HPLC and TLC are often used in a complementary fashion. TLC might be used for quick checks during a synthesis, while HPLC provides more accurate quantitative data on the final compound's purity.
Emerging Research Directions and Future Prospects
Exploration of Novel Biological Targets
The aminophenyl benzamide (B126) scaffold is a versatile structure that has been shown to interact with a range of biological targets, suggesting that 3-(3-Aminophenyl)-N-methylbenzamide could have similar potential. Research into analogous compounds has primarily focused on their roles as inhibitors of enzymes that are crucial in disease pathogenesis, particularly in cancer.
A significant area of investigation for N-phenylbenzamide derivatives has been their activity as Histone Deacetylase (HDAC) inhibitors . ontosight.ainih.govacs.orgmdpi.com HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention. ontosight.ainih.gov For instance, derivatives of N-(2-aminophenyl)benzamide have been shown to be potent, class-selective HDAC inhibitors, particularly targeting HDAC1, HDAC2, and HDAC3. acs.orgmdpi.comresearchgate.net These findings suggest that this compound could be a valuable candidate for similar inhibitory activity.
Another promising target for related benzamide structures is the Ephrin type-A receptor 2 (EphA2) , a receptor tyrosine kinase that is often overexpressed in cancer and contributes to tumor progression. jst.go.jp Dual inhibitors of both HDAC and EphA2 have been designed from 1-(2-aminophenyl)-3-arylurea derivatives, indicating that the aminophenyl benzamide core can be adapted to target multiple oncogenic pathways. jst.go.jp
Furthermore, the benzamide class, in general, has been associated with a variety of other biological effects, including anti-inflammatory and antimicrobial properties. ontosight.aiontosight.ai The anti-inflammatory action can be mediated through the cannabinoid CB2 receptor and the inhibition of fatty acid amide hydrolase (FAAH), while antimicrobial effects may arise from targeting the FtsZ protein, which is essential for bacterial cell division. ontosight.ai These established activities of the broader benzamide family open up numerous avenues for exploring the full therapeutic potential of this compound.
Development of Advanced in vitro and in vivo Research Models
To explore the biological activities of this compound, researchers can leverage a variety of established in vitro and in vivo models that have been successfully used for analogous compounds.
In vitro models are essential for the initial screening and characterization of the compound's activity. Commonly used models include:
Human Cancer Cell Lines: A diverse panel of cancer cell lines would be crucial for assessing the anti-proliferative activity of the compound. Based on research with related benzamides, suitable cell lines could include those from colorectal cancer (HCT-116), breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2). jst.go.jpfrontiersin.orgresearchgate.net
Enzymatic Assays: To determine the specific inhibitory activity against targets like HDACs, fluorometric activity assay kits are commercially available and have been used effectively in previous studies. nih.gov
Cell-Based Assays: Assays to measure apoptosis (e.g., nuclear staining with DAPI) and cell cycle arrest (e.g., flow cytometry) are critical for understanding the mechanism of action at a cellular level. researchgate.netfrontiersin.org
In vivo models are necessary to evaluate the efficacy, toxicity, and pharmacokinetic properties of the compound in a whole organism. Based on preclinical studies of similar benzamide derivatives, relevant models include:
Xenograft Mouse Models: Human cancer cell lines, such as HepG2 or HCT-116, can be implanted into immunodeficient mice to create tumor xenografts. frontiersin.orgresearchgate.netthieme-connect.com The effect of the compound on tumor growth inhibition (TGI) can then be assessed. frontiersin.org
Rat Models of Leukemia: The Brown Norway (BN) rat model for acute myelocytic leukemia (BNML) has been used to study the antileukemic effects of benzamide derivatives like acetyldinaline. nih.gov This model could be valuable for investigating the efficacy of this compound against hematological malignancies.
The development of resistant cell lines, as has been done for acetyldinaline, could also be a powerful tool to elucidate the compound's mechanism of action and potential resistance pathways. nih.gov
Integration with Omics Technologies for Systems-Level Understanding
The integration of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful approach to gain a comprehensive, systems-level understanding of the biological effects of this compound. These technologies can help to identify novel targets, elucidate mechanisms of action, and discover biomarkers for predicting treatment response.
Chemical proteomics , for instance, can be used to identify the direct protein targets of a compound from the entire proteome. This approach has been successfully applied to kinase inhibitors and could be adapted to identify the specific cellular binding partners of this compound, potentially revealing novel targets beyond those already established for the benzamide class.
Transcriptomics , through techniques like RNA sequencing, can reveal global changes in gene expression following treatment with the compound. This can provide insights into the downstream signaling pathways affected and the cellular processes that are modulated.
Metabolomics can be used to analyze the changes in the cellular metabolic profile upon treatment, which can be particularly insightful for understanding the compound's effects on cancer cell metabolism, a key area of cancer research.
By combining these omics approaches, researchers can build a comprehensive picture of how this compound interacts with biological systems, paving the way for more rational drug design and personalized medicine approaches.
Potential as a Chemical Probe for Fundamental Biological Processes
A chemical probe is a small molecule that can be used to study the function of a specific protein or biological pathway in a cellular or in vivo context. Given the potential for aminophenyl benzamides to act as selective inhibitors of enzymes like HDACs, this compound could be developed into a valuable chemical probe.
For a compound to be a useful chemical probe, it should ideally possess high potency, selectivity, and well-characterized mechanism of action. While research on this compound itself is nascent, related N-(2-aminophenyl)benzamide derivatives have been developed as selective HDAC inhibitors. acs.orgmdpi.com Further medicinal chemistry efforts could focus on optimizing the selectivity of this compound for a specific HDAC isoform.
A selective chemical probe for a particular enzyme would enable researchers to dissect its specific role in various fundamental biological processes, such as gene transcription, cell cycle control, and DNA damage repair. nih.gov This could lead to a deeper understanding of the underlying biology of these processes and their dysregulation in diseases like cancer. The development of covalent chemical probes, which form a permanent bond with their target, has also become a powerful strategy for target validation and drug discovery. escholarship.org
Synergistic Research with Other Modalities
A promising avenue for future research is the investigation of synergistic effects when this compound is used in combination with other therapeutic modalities. This approach is particularly relevant in cancer therapy, where combination treatments are often more effective than monotherapies due to the complex and adaptive nature of tumors.
Studies on related benzamide HDAC inhibitors have already shown promising synergistic effects with other anticancer agents. For example, the combination of benzamide HDAC inhibitors with:
DNA-damaging agents like camptothecin (B557342) has demonstrated enhanced anticancer activity. frontiersin.org
Microtubule-stabilizing agents such as paclitaxel (B517696) (Taxol) has also shown synergistic benefits. frontiersin.org
Proteasome inhibitors has been shown to induce synergistic apoptosis in leukemia cells. nih.gov
Other epigenetic drugs , like DNA methyltransferase inhibitors (DNMTis), can lead to synergistic anticancer activity. nih.gov
These findings strongly suggest that this compound, if found to possess similar HDAC inhibitory properties, could be a valuable component of combination therapies. Investigating these synergistic interactions in relevant in vitro and in vivo models will be a critical step in realizing its full therapeutic potential.
Methodological Advancements in Synthesis and Characterization
The advancement of synthetic and characterization methodologies is crucial for facilitating the research and development of this compound and its analogs.
Synthesis: Efficient and scalable synthetic routes are essential. The synthesis of N-phenylbenzamide derivatives typically involves the coupling of a substituted benzoic acid with an appropriate aniline (B41778). researchgate.netnih.gov For instance, the synthesis of N-(2-aminophenyl)benzamide derivatives has been achieved by reacting a substituted benzoic acid with 1,2-phenylenediamine. nih.gov Methodological improvements could focus on:
Greener Chemistry: Developing synthetic methods that use less hazardous reagents and solvents, and generate less waste. nih.gov
Combinatorial Chemistry: Employing modular and combinatorial approaches to rapidly generate a library of analogs for structure-activity relationship (SAR) studies. nih.govtandfonline.com
Catalytic Methods: Utilizing advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to improve yields and efficiency. researchgate.net
Characterization: Robust analytical techniques are necessary to confirm the structure and purity of the synthesized compounds. Standard characterization methods include:
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are fundamental for structural elucidation. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition. nih.govpjps.pk
Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure. researchgate.net
Chromatography: High-Performance Liquid Chromatography (HPLC) is essential for assessing purity.
Advancements in these techniques, such as the use of 2D NMR for complex structural assignments and the application of liquid chromatography-mass spectrometry (LC-MS) for rapid analysis, will continue to support the development of this and other related compounds. pjps.pkasianpubs.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-Aminophenyl)-N-methylbenzamide, and how are reaction conditions optimized?
- Methodology :
- Acylation : React 3-nitrobenzoyl chloride with 3-methylaniline, followed by nitro-group reduction using catalytic hydrogenation (e.g., Pd/C, H₂) .
- Suzuki Coupling : Use 4-bromo-N-methylbenzamide derivatives with 3-aminophenylboronic acid in the presence of Pd(PPh₃)₄ and Cs₂CO₃ to form the biphenylamide scaffold .
- Optimization : Control stoichiometry (1:1.2 molar ratio of aryl halide to boronic acid), temperature (80–100°C), and solvent (toluene/ethanol mixture) to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., amide proton at δ 8.2–8.5 ppm, aromatic protons at δ 6.8–7.5 ppm) and UV-Vis (λmax ~280 nm for conjugated systems) .
- Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 241.1) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) to determine dihedral angles between aromatic rings (~70–74°) .
Advanced Research Questions
Q. How can structural conformation impact the physicochemical properties and reactivity of this compound?
- Methodology :
- Conformational Analysis : Use X-ray diffraction to identify trans-amide geometry and antiperiplanar alignment of the N–H bond relative to the meta-substituent .
- Crystal Disorder : Address disorder in asymmetric units (e.g., split positions for methyl groups) via restrained refinement in crystallographic software (e.g., SHELXL) .
- Solubility Prediction : Calculate logP (e.g., ~2.5 via HPLC) and polar surface area (PSA ~68 Ų) to correlate conformation with solubility in polar solvents .
Q. What strategies mitigate competing reactions during synthesis, such as unintended cyclization or by-product formation?
- Methodology :
- By-product Control : Avoid benzimidazole formation (common in diamine reactions) by limiting excess protonating agents (e.g., H₃PO₄) and reducing reaction temperatures (<120°C) .
- Purification : Employ gradient reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound with >95% purity .
Q. How can researchers design assays to evaluate the biological activity of this compound?
- Methodology :
- Enzyme Inhibition : Perform kinetic assays (e.g., fluorescence-based) against 17β-hydroxysteroid dehydrogenase type 2 or kinase targets, using IC₅₀ values to quantify potency .
- Receptor Binding : Conduct competitive binding studies (e.g., radioligand displacement) to assess affinity for G-protein-coupled receptors (GPCRs) .
Q. What computational tools aid in predicting the reactivity and stability of this compound derivatives?
- Methodology :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution for electrophilic substitution .
- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO) to assess stability under physiological conditions .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
